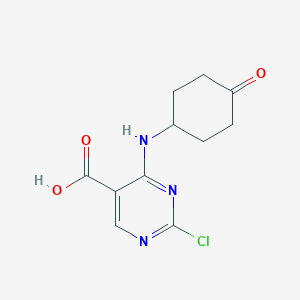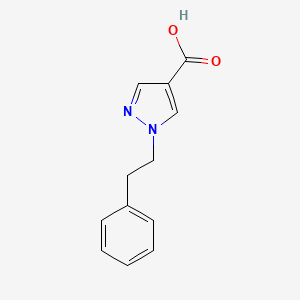
1-Benzyl-2-(3-bromopropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-(3-bromopropyl)piperidine is a chemical compound that belongs to the piperidine class Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromopropyl group attached to the second carbon atom of the piperidine ring
Métodos De Preparación
The synthesis of 1-Benzyl-2-(3-bromopropyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and benzyl chloride as the primary starting materials.
Benzylation: Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine.
Bromination: The N-benzylpiperidine is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to introduce the bromopropyl group at the second carbon atom of the piperidine ring.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or ethanol to achieve the desired product.
Análisis De Reacciones Químicas
1-Benzyl-2-(3-bromopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxide derivatives or reduction reactions to remove the bromine atom and form the corresponding propyl derivative.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Aplicaciones Científicas De Investigación
1-Benzyl-2-(3-bromopropyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in biological studies to investigate its effects on neurotransmitter receptors and ion channels.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-(3-bromopropyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzyl group provides good binding affinity to the catalytic site of enzymes or receptors, while the bromopropyl group can undergo further chemical modifications to enhance its activity. The compound may modulate the activity of ion channels or inhibit specific enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-Benzyl-2-(3-bromopropyl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the bromopropyl group and has different chemical reactivity and biological activity.
2-(3-Bromopropyl)piperidine: Lacks the benzyl group and has different binding affinity and pharmacological properties.
N-Benzyl-3-bromopropylamine: Contains a similar bromopropyl group but has an amine instead of a piperidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the benzyl and bromopropyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H22BrN |
|---|---|
Peso molecular |
296.25 g/mol |
Nombre IUPAC |
1-benzyl-2-(3-bromopropyl)piperidine |
InChI |
InChI=1S/C15H22BrN/c16-11-6-10-15-9-4-5-12-17(15)13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
Clave InChI |
IPJDBZGPCBXEDV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CCCBr)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)









